molecular formula C24H21NO4 B11576881 3,4-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

3,4-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

Cat. No.: B11576881
M. Wt: 387.4 g/mol
InChI Key: QCKUGFFMCLYBCF-UHFFFAOYSA-N
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Description

(4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is a complex organic compound characterized by its chromen-4-imine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the reaction of an amine with an aldehyde under controlled conditions. One common method involves taking the amine and aldehyde in a conical flask and subjecting them to microwave irradiation for 5-8 minutes at 540 W. The reaction mixture is then allowed to cool, resulting in the formation of a solid product, which is subsequently purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,4-dimethoxyphenyl)methanone
  • (3,4-dimethoxyphenyl)(4-methoxyphenyl)methylamine

Uniqueness

(4E)-N-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is unique due to its specific chromen-4-imine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C24H21NO4/c1-26-18-11-8-16(9-12-18)23-15-20(19-6-4-5-7-21(19)29-23)25-17-10-13-22(27-2)24(14-17)28-3/h4-15H,1-3H3

InChI Key

QCKUGFFMCLYBCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O2

Origin of Product

United States

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